C5a Receptor (C5AR1) Binding Affinity: Moderate Potency with a Wide Dynamic Range for SAR Exploration
In a radioligand binding assay against the human C5AR1 receptor, 2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline exhibited a pKi of 5.43 ± 0.24, corresponding to a Ki of approximately 3.7 μM [1]. By comparison, the most potent compounds in the same publication series—5,6,7,8-tetrahydroquinoline derivatives typified by ZINC000029053609—achieved pKi values of 8.14 (Ki ≈ 7.2 nM) [2]. The approximately 500-fold difference in affinity highlights the distinguishable position of the target compound: it serves not as a final candidate but as a moderate-affinity starting scaffold for lead optimization [1][2].
| Evidence Dimension | C5AR1 binding affinity (pKi/Ki) |
|---|---|
| Target Compound Data | pKi = 5.43 (Ki ≈ 3.7 μM); n = 2 observations [1] |
| Comparator Or Baseline | Tetrahydroquinoline series lead ZINC000029053609: pKi = 8.14 (Ki ≈ 7.2 nM) [2] |
| Quantified Difference | Approximately 500-fold higher affinity for the comparator (ΔpKi ≈ 2.71 log units) |
| Conditions | Radioligand binding assay; human C5AR1 expressed in eukaryotic cells; dataset extracted from ChEMBL v20 via ZINC15 [1][2]. |
Why This Matters
This affinity window allows procurement of a well-characterized, moderate-affinity ligand that can serve as a negative control, a scaffold for affinity maturation, or a reference point for evaluating newly synthesized congeners.
- [1] ZINC15 Database: ZINC000029053577, Substance Record, Observations section. Available at: https://zinc15.docking.org/substances/ZINC000029053577/observations/ (accessed 2026-04-30). View Source
- [2] Barbay JK, Gong Y, Buntinx M, Li J, Claes C, Hornby PJ, Van Lommen G, Van Wauwe J, He W. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg Med Chem Lett. 2008;18(8):2544-2548. PMID: 18378452. View Source
